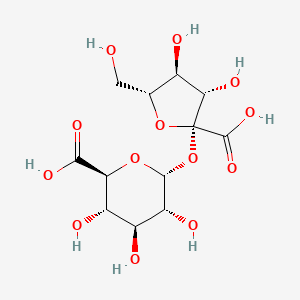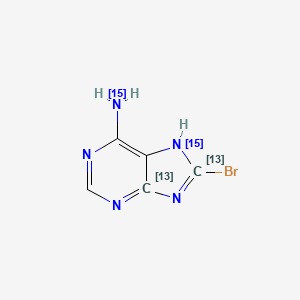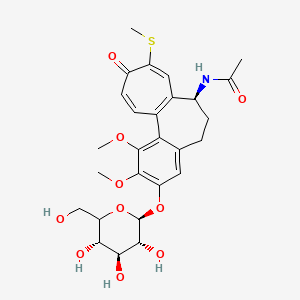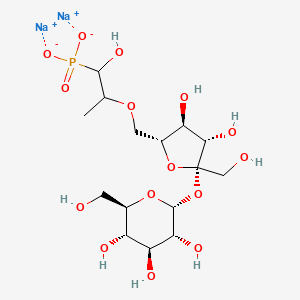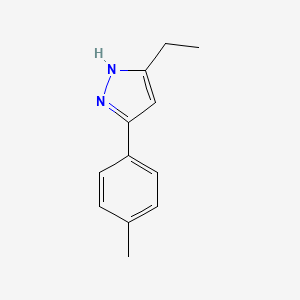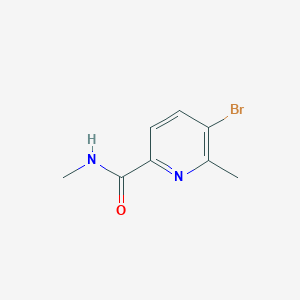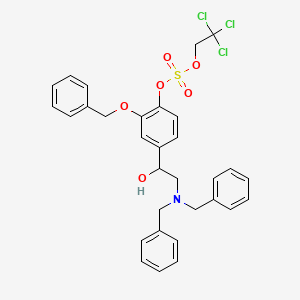
2-(Benzyloxy)-4-(2-(dibenzylamino)-1-hydroxyethyl)phenyl (2,2,2-trichloroethyl) Sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)-4-(2-(dibenzylamino)-1-hydroxyethyl)phenyl (2,2,2-trichloroethyl) Sulfate is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-4-(2-(dibenzylamino)-1-hydroxyethyl)phenyl (2,2,2-trichloroethyl) Sulfate typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include the following steps:
Formation of the Benzyloxy Intermediate: This step involves the reaction of a suitable phenol derivative with benzyl chloride in the presence of a base such as sodium hydroxide.
Introduction of the Dibenzylamino Group: The benzyloxy intermediate is then reacted with dibenzylamine under appropriate conditions to introduce the dibenzylamino group.
Hydroxylation: The resulting compound undergoes hydroxylation to introduce the hydroxyethyl group.
Sulfation: Finally, the compound is treated with 2,2,2-trichloroethyl sulfate to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-4-(2-(dibenzylamino)-1-hydroxyethyl)phenyl (2,2,2-trichloroethyl) Sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(Benzyloxy)-4-(2-(dibenzylamino)-1-hydroxyethyl)phenyl (2,2,2-trichloroethyl) Sulfate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-4-(2-(dibenzylamino)-1-hydroxyethyl)phenyl (2,2,2-trichloroethyl) Sulfate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: An organic compound with similar functional groups, used in various industrial applications.
Lorazepam Related Compound D: A compound with structural similarities, used in pharmaceutical research.
Uniqueness
2-(Benzyloxy)-4-(2-(dibenzylamino)-1-hydroxyethyl)phenyl (2,2,2-trichloroethyl) Sulfate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C31H30Cl3NO6S |
|---|---|
Molecular Weight |
651.0 g/mol |
IUPAC Name |
[4-[2-(dibenzylamino)-1-hydroxyethyl]-2-phenylmethoxyphenyl] 2,2,2-trichloroethyl sulfate |
InChI |
InChI=1S/C31H30Cl3NO6S/c32-31(33,34)23-40-42(37,38)41-29-17-16-27(18-30(29)39-22-26-14-8-3-9-15-26)28(36)21-35(19-24-10-4-1-5-11-24)20-25-12-6-2-7-13-25/h1-18,28,36H,19-23H2 |
InChI Key |
JGCQZZCDPHXAIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(C3=CC(=C(C=C3)OS(=O)(=O)OCC(Cl)(Cl)Cl)OCC4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(6R,8S,9S,10S,11S,13S,14R,16S)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13843901.png)
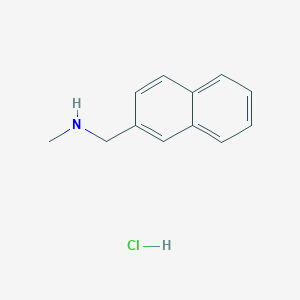
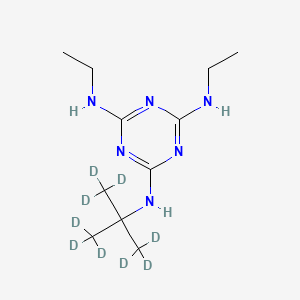
![[(4aR,6S,7R,8S,8aS)-7-benzoyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B13843917.png)
![disodium;1-[7-[[7-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-7-oxoheptyl]disulfanyl]heptanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13843934.png)
